Ciprofloxacin lactate 100 microg/mL in Acetonitrile
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Overview
Description
Ciprofloxacin lactate 100 microg/mL in Acetonitrile is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is structurally related to ciprofloxacin, a well-known antibiotic used to treat various bacterial infections. The presence of the 2-hydroxypropanoyl group enhances its pharmacokinetic properties, making it a potent antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciprofloxacin lactate 100 microg/mL in Acetonitrile involves multiple steps:
Formation of the quinoline core: The quinoline core is synthesized by reacting 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine under basic conditions to form 1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid.
Piperazine substitution: The quinoline derivative is then reacted with piperazine to introduce the piperazin-1-yl group at the 7-position.
Hydroxypropanoyl addition: Finally, the 2-hydroxypropanoyl group is introduced through esterification with lactic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 2,4-dichloro-5-fluorobenzoylacetate and cyclopropylamine are synthesized and purified.
Automated reaction setups: Automated reactors are used to carry out the multi-step synthesis with precise control over reaction conditions.
Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure purity and potency.
Chemical Reactions Analysis
Types of Reactions
Ciprofloxacin lactate 100 microg/mL in Acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride.
Substitution: The piperazin-1-yl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and low temperatures.
Substitution: Alkyl halides, polar aprotic solvents, and mild heating.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Ciprofloxacin lactate 100 microg/mL in Acetonitrile has several scientific research applications:
Antimicrobial research: It is used to study the mechanisms of bacterial resistance and the development of new antibiotics.
Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion of fluoroquinolones.
Drug development: It serves as a lead compound for the development of novel antimicrobial agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Ciprofloxacin lactate 100 microg/mL in Acetonitrile involves the inhibition of bacterial DNA synthesis. It achieves this by:
Inhibiting DNA gyrase: The compound binds to the subunit A of the DNA gyrase enzyme, preventing the supercoiling of bacterial DNA.
Disrupting cell wall synthesis: It interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with enhanced activity against Gram-positive bacteria.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness
Ciprofloxacin lactate 100 microg/mL in Acetonitrile is unique due to the presence of the 2-hydroxypropanoyl group, which enhances its pharmacokinetic properties and provides a broader spectrum of antimicrobial activity compared to its analogs .
Properties
IUPAC Name |
2-hydroxypropanoyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5/c1-11(25)19(27)29-20(28)14-10-24(12-2-3-12)16-9-17(23-6-4-22-5-7-23)15(21)8-13(16)18(14)26/h8-12,22,25H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIMDDNYJFLCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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